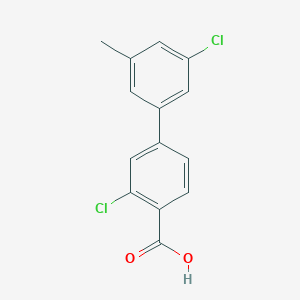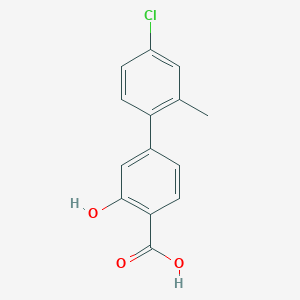
3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% (3CM2MBA) is an organic compound with a molecular formula of C13H11ClO3. It is an aromatic compound that is used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of approximately 140 °C and a boiling point of approximately 300 °C. 3CM2MBA has a wide range of applications in biochemistry, physiology, and chemical synthesis.
科学研究应用
3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% has a number of scientific research applications. It is used to study the biochemical and physiological effects of chemical compounds, as well as to synthesize new compounds for further research. It is also used to study the mechanisms of action of drugs and other compounds. Additionally, 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% has been used to study the structure and function of enzymes, as well as the structure and function of proteins.
作用机制
3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% has a number of mechanisms of action. It is believed to act as a competitive inhibitor of enzymes, as well as a non-competitive inhibitor of certain proteins. It is also believed to interact with certain receptor sites, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain compounds. It has also been shown to interact with certain receptor sites, which can lead to changes in signal transduction pathways. Additionally, 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins and other molecules.
实验室实验的优点和局限性
The main advantage of using 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its relatively low cost and availability. Additionally, 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% is relatively easy to synthesize and purify, making it ideal for use in a variety of scientific research applications. However, 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% is not suitable for use in clinical trials due to its potential toxicity and other potential side effects.
未来方向
The future of 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% is promising, as it has a wide range of applications in biochemistry, physiology, and chemical synthesis. The potential for further research into the biochemical and physiological effects of 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% is vast, as well as its potential to be used in the synthesis of novel compounds. Additionally, further research could be done on the mechanisms of action of 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95%, as well as its potential applications in drug development. Finally, further research could be done to improve the synthesis methods of 3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95%, as well as to develop new methods for purification.
合成方法
3-(4-Chloro-2-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a number of methods, including the reaction of 4-chloro-2-methylphenol and 2-methoxybenzoic acid in an aqueous medium. The reaction is typically carried out at a temperature of 80-90 °C and a pH of 4-5. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The product is then purified by recrystallization.
属性
IUPAC Name |
3-(4-chloro-2-methylphenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-8-10(16)6-7-11(9)12-4-3-5-13(15(17)18)14(12)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHSVUZVRNVROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690367 |
Source


|
| Record name | 4'-Chloro-2-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-98-8 |
Source


|
| Record name | 4'-Chloro-2-methoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














